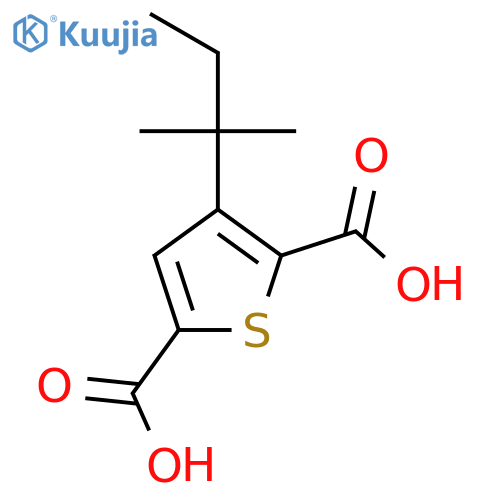Cas no 2138203-85-5 (3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid)

2138203-85-5 structure
商品名:3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-716871
- 3-(2-methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
- 2138203-85-5
- 3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid
-
- インチ: 1S/C11H14O4S/c1-4-11(2,3)6-5-7(9(12)13)16-8(6)10(14)15/h5H,4H2,1-3H3,(H,12,13)(H,14,15)
- InChIKey: JQLMJJYZNVZCKP-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC(=C1C(=O)O)C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 242.06128010g/mol
- どういたいしつりょう: 242.06128010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716871-1.0g |
3-(2-methylbutan-2-yl)thiophene-2,5-dicarboxylic acid |
2138203-85-5 | 1g |
$0.0 | 2023-06-06 |
3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
2138203-85-5 (3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 157047-98-8(Benzomalvin C)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
